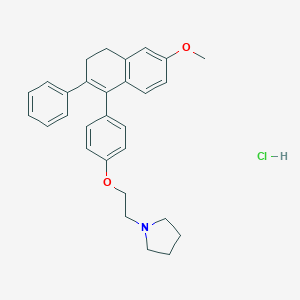

Nafoxidine Hydrochloride

Description

See also: Nafoxidine (has active moiety).

Propriétés

IUPAC Name |

1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOOGTROABIIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1845-11-0 (Parent) | |

| Record name | Nafoxidine hydrochloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30171651 | |

| Record name | Nafoxidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1847-63-8 | |

| Record name | Nafoxidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1847-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafoxidine hydrochloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAFOXIDINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nafoxidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine, 1-[2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFOXIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU8WBD61G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Nafoxidine Hydrochloride in Breast Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafoxidine (B1677902) Hydrochloride, a non-steroidal selective estrogen receptor modulator (SERM), has demonstrated notable efficacy in the treatment of estrogen receptor-positive (ER-positive) breast cancer. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Nafoxidine in breast cancer cells. By competitively binding to the estrogen receptor, Nafoxidine acts as an antagonist, instigating a cascade of downstream effects that culminate in cell cycle arrest, and potentially, the induction of apoptosis and inhibition of angiogenesis. This document details the core signaling pathways affected, presents quantitative data from pertinent studies, outlines key experimental protocols for investigating its effects, and provides visual representations of the molecular interactions and experimental workflows.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. A significant subset of these cancers is hormone-receptor-positive, with the estrogen receptor (ER) playing a pivotal role in tumor proliferation and survival. Nafoxidine Hydrochloride, a triphenylethylene (B188826) derivative developed around the same time as tamoxifen, functions as a selective estrogen receptor modulator (SERM).[1] Although its clinical development was halted due to adverse side effects, its effectiveness in clinical trials underscores its importance as a tool for understanding antiestrogen (B12405530) action and as a benchmark for the development of novel endocrine therapies.[1][2] This guide delves into the intricate molecular mechanisms through which Nafoxidine exerts its anti-tumor effects on breast cancer cells.

Core Mechanism of Action: Estrogen Receptor Antagonism

The primary mechanism of action of this compound in ER-positive breast cancer cells is its direct competition with estradiol (B170435) for binding to the estrogen receptor.[3] As a non-steroidal compound, Nafoxidine possesses a structural conformation that allows it to occupy the ligand-binding domain of the ER.

Upon binding, the Nafoxidine-ER complex undergoes a conformational change that is distinct from that induced by estrogen. This altered conformation prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes. Instead, it may facilitate the recruitment of corepressors, leading to the silencing of genes that drive cell proliferation and survival.[4]

The binding affinity of Nafoxidine to the estrogen receptor is lower than that of estradiol.[5] However, it exhibits a prolonged nuclear retention of the ER complex, which contributes to its sustained antagonist activity.[1]

Downstream Signaling Pathways

The antagonistic action of Nafoxidine on the ER initiates a series of downstream events that collectively inhibit breast cancer cell growth.

Cell Cycle Arrest at G1 Phase

A hallmark of Nafoxidine's action is the induction of cell cycle arrest in the G1 phase.[2] By inhibiting the transcription of estrogen-responsive genes, Nafoxidine leads to a decrease in the expression of key proteins that drive the G1 to S phase transition.

-

Downregulation of Cyclin D1: Cyclin D1 is a critical regulator of the G1 phase and its transcription is directly stimulated by estrogen. Antiestrogens, including Nafoxidine, have been shown to rapidly down-regulate cyclin D1 mRNA levels.[6] This reduction in Cyclin D1 prevents the activation of its partner cyclin-dependent kinases, CDK4 and CDK6.

-

Upregulation of CDK Inhibitors (p21 and p27): Antiestrogen treatment leads to an increase in the levels of the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1.[7] These proteins bind to and inhibit the activity of cyclin E-CDK2 complexes, further reinforcing the G1 block.

-

Hypophosphorylation of Retinoblastoma Protein (Rb): The inhibition of CDK4/6 and CDK2 activity prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.[8]

Induction of Apoptosis

While the primary effect of Nafoxidine is cytostatic (cell cycle arrest), evidence suggests that it can also induce apoptosis, or programmed cell death, in breast cancer cells, particularly with prolonged exposure. The exact mechanisms are not as well-defined as its effect on the cell cycle but are thought to involve:

-

Modulation of Bcl-2 Family Proteins: Antiestrogens can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. A shift towards a higher Bax/Bcl-2 ratio can lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[9]

-

Caspase Activation: The release of cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7, which then cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.[10]

Anti-Angiogenic Effects

Nafoxidine has been shown to possess anti-angiogenic properties, which may contribute to its anti-tumor activity. This effect appears to be independent of the estrogen receptor. Studies have demonstrated that Nafoxidine can directly inhibit the growth of endothelial cells stimulated by key angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).[11]

Inhibition of Calmodulin-Dependent cAMP Phosphodiesterase

An alternative, ER-independent mechanism proposed for triphenylethylene antiestrogens like Nafoxidine is the inhibition of Ca2+-calmodulin-dependent cyclic AMP phosphodiesterase (PDE).[12] By inhibiting PDE, intracellular cAMP levels may rise, which can have various effects on cell signaling and growth. The Ki for Nafoxidine in inhibiting this enzyme has been reported to be 8.5 µM.[12]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of Nafoxidine on breast cancer cells.

Table 1: In Vitro Efficacy of Nafoxidine

| Parameter | Cell Line | Value | Reference |

| IC50 (estimated) | MCF-7 | ~1 µM | [13] (analog) |

| G1 Cell Cycle Arrest | MCF-7 | >90% of cells in G1 after 72-96h with 1 µM | [2] |

| PDE Inhibition (Ki) | Quail Oviduct | 8.5 µM | [12] |

Table 2: Clinical Efficacy of Nafoxidine in Advanced Breast Cancer

| Patient Group | Number of Patients | Objective Response Rate | Reference |

| Overall | 200 | 31% | [14] |

| ER-Positive | 10 | 80% (8/10) | [15] |

| ER-Negative | 7 | 0% (0/7) | [15] |

| Postmenopausal | 49 | 31% | [16] |

| Adrenalectomized | 10 | 60% (6/10) | [16] |

Key Experimental Protocols

This section provides an overview of the methodologies used to elucidate the mechanism of action of Nafoxidine.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of Nafoxidine on breast cancer cell lines.

Protocol:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control (medium with solvent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Nafoxidine that inhibits cell growth by 50%).

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiestrogen regulation of cell cycle progression and cyclin D1 gene expression in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Down-regulation of p21WAF1/CIP1 or p27Kip1 abrogates antiestrogen-mediated cell cycle arrest in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studies of apoptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BCL2 and CASP8 regulation by NF-κB differentially affect mitochondrial function and cell fate in antiestrogen-sensitive and -resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DOT Language | Graphviz [graphviz.org]

- 16. Clinical trial of nafoxidine in adrenalectomized patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Estrogen Receptor Binding Affinity of Nafoxidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Nafoxidine (B1677902) Hydrochloride for estrogen receptors (ERs), providing a comprehensive overview of its interaction with both ERα and ERβ subtypes. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, endocrinology, and drug development.

Executive Summary

Nafoxidine Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits competitive binding to estrogen receptors. Its interaction with ERs leads to a distinct conformational change in the receptor, which in turn modulates the transcription of estrogen-responsive genes. This guide provides a detailed analysis of the binding affinity of Nafoxidine, presenting quantitative data, experimental methodologies, and a visualization of its mechanism of action.

Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound for estrogen receptors has been determined using various experimental techniques, resulting in a range of reported values. These discrepancies can be attributed to differences in experimental conditions, such as the source of the receptor (e.g., uterine cytosol vs. purified ligand-binding domain), the radioligand used, and the specific assay format. The following tables summarize the key quantitative data available in the scientific literature.

Table 1: Inhibition and Dissociation Constants (Ki and Kd) of this compound

| Estrogen Receptor Subtype | Ki (nM) | Kd (nM) | Experimental Method | Source |

| ERα | 0.3 | - | Not specified | Wikipedia |

| ERβ | 0.8 | - | Not specified | Wikipedia[1] |

| ER (Uterine Cytosol) | ~7 | - | Competitive binding with [3H]estradiol | Rochefort and Capony (1973) |

| ER (Chick Liver Nuclear Extract) | 43 | - | Competitive inhibition of [3H]estradiol binding | Gee and Knowland (1977)[2] |

| ERα (Ligand-Binding Domain) | - | 25 | Surface Plasmon Resonance | Rich et al. (2002) |

Table 2: Relative Binding Affinity (RBA) of this compound

| Estrogen Receptor Subtype | Relative Binding Affinity (%) (Estradiol = 100%) | Tissue/System | Source |

| ERα | 30.9 - 44 | Not specified | Wikipedia[1] |

| ERβ | 16 | Not specified | Wikipedia[1] |

| Cytoplasmic ER | 4 | Hypothalamus-Preoptic Area | Attardi et al. (1979)[3] |

| Nuclear ER | 2 | Hypothalamus-Preoptic Area | Attardi et al. (1979)[3] |

| Cytoplasmic ER | 5 | Pituitary | Attardi et al. (1979)[3] |

| Nuclear ER | 6 | Pituitary | Attardi et al. (1979)[3] |

| Cytoplasmic ER | 1 | Uterus | Attardi et al. (1979)[3] |

| Nuclear ER | 2 | Uterus | Attardi et al. (1979)[3] |

Experimental Protocols

The determination of the binding affinity of this compound for estrogen receptors typically involves competitive binding assays. Below are generalized methodologies for two common approaches.

Competitive Radioligand Binding Assay

This method measures the ability of Nafoxidine to compete with a radiolabeled estrogen, typically [3H]estradiol, for binding to the estrogen receptor.

a. Preparation of Receptor Source:

-

Estrogen receptors can be obtained from various sources, including uterine cytosol from ovariectomized rats or from cell lines expressing ERα or ERβ.

-

The tissue or cells are homogenized in a suitable buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

b. Binding Assay:

-

A fixed concentration of the radioligand ([3H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled estradiol.

-

The incubations are carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

c. Separation of Bound and Free Ligand:

-

At the end of the incubation, the bound radioligand is separated from the free radioligand. Common methods include dextran-coated charcoal adsorption or filtration through glass fiber filters.

d. Quantification and Data Analysis:

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of Nafoxidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events.

a. Immobilization of the Receptor:

-

The purified ligand-binding domain (LBD) of ERα or ERβ is immobilized on the surface of a sensor chip.

b. Binding Analysis:

-

A solution containing this compound at various concentrations is flowed over the sensor surface.

-

The binding of Nafoxidine to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

The association rate (ka) and dissociation rate (kd) of the interaction are determined by analyzing the sensorgrams.

c. Data Analysis:

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation rate to the association rate (Kd = kd/ka).

Mandatory Visualization

Signaling Pathway of this compound as a SERM

The following diagram illustrates the mechanism of action of Nafoxidine as a Selective Estrogen Receptor Modulator (SERM).

Caption: Mechanism of action of Nafoxidine as a SERM.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound like Nafoxidine.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Development of Nafoxidine Hydrochloride: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nafoxidine (B1677902) Hydrochloride (U-11,100A) emerged in the 1970s as a pioneering nonsteroidal selective estrogen receptor modulator (SERM) from the laboratories of the Upjohn Company.[1][2][3] This synthetic triphenylethylene (B188826) derivative was initially investigated as a postcoital contraceptive but was later repurposed for the treatment of advanced breast cancer.[1] Although it demonstrated efficacy in clinical trials, its development was ultimately halted due to a challenging side-effect profile, including ichthyosis, partial hair loss, and phototoxicity.[1] This guide provides a detailed technical account of the historical development and initial studies of Nafoxidine Hydrochloride, focusing on its synthesis, mechanism of action, and the preclinical and clinical methodologies used in its early evaluation.

Historical Development

Nafoxidine was developed during the same era as other notable triphenylethylene derivatives like tamoxifen (B1202) and clomifene.[1] Its journey began within a fertility control program at Upjohn before its potential as an anti-cancer agent was recognized.[1] Early clinical studies in the 1970s confirmed its effectiveness in treating advanced breast cancer, with a notable correlation between patient response and the presence of estrogen receptors in tumor tissue.[1] However, the significant dermatological side effects observed in nearly all patients led to the discontinuation of its development.[1]

Synthesis of this compound

The synthesis of Nafoxidine involves a multi-step process. A key step in a modern reported synthesis involves the reaction of the alcohol precursor, (1-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)ethan-1-ol), with sodium hydride in dimethylformamide (DMF). This is followed by the addition of 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride to yield Nafoxidine. The reaction mixture is heated and subsequently worked up using an aqueous sodium hydrogencarbonate solution and extraction with ethyl acetate.[4]

Mechanism of Action and Preclinical Studies

Nafoxidine functions as a competitive antagonist of the estrogen receptor (ER).[2][3] It vies with endogenous estradiol (B170435) for binding to the ER, thereby inhibiting the downstream signaling pathways that promote the growth of estrogen-dependent tumors.[2] Early research also indicated that Nafoxidine has a long-acting nature, with a nuclear retention time of 24 to 48 hours or more.[1]

Estrogen Receptor Binding Affinity

Initial studies quantified the binding affinity of Nafoxidine for the estrogen receptor in various tissues. These assays were crucial in understanding its potency and mechanism of action.

| Parameter | Value | Tissue/System | Reference |

| Ki (Inhibition Constant) | 43 nM | Chick Liver Nuclear Extract | [3] |

| Ki (Inhibition Constant) | ~7 nM | Calf Uterine Cytosol | [2] |

| Relative Binding Affinity (vs. Estradiol) | 4% (cytoplasmic), 2% (nuclear) | Rat Hypothalamus-Preoptic Area | [5] |

| Relative Binding Affinity (vs. Estradiol) | 5% (cytoplasmic), 6% (nuclear) | Rat Pituitary | [5] |

| Relative Binding Affinity (vs. Estradiol) | 1% (cytoplasmic), 2% (nuclear) | Rat Uterus | [5] |

In Vivo Preclinical Models

Two key in vivo models were instrumental in the early evaluation of Nafoxidine's anti-estrogenic activity: the immature rat uterotrophic assay and the chick liver model.

This assay was a standard for assessing the estrogenic and anti-estrogenic properties of compounds.

-

Experimental Protocol:

-

Animal Model: Immature female rats (typically 21-25 days old) were used.[6]

-

Treatment: Animals were administered Nafoxidine, estradiol (as a positive control), or a vehicle control over a set period, often for three consecutive days.[6]

-

Endpoint: The primary endpoint was the measurement of uterine weight. An increase in uterine weight indicated an estrogenic effect, while the inhibition of estradiol-induced uterine growth demonstrated an anti-estrogenic effect.[6][7]

-

The induction of vitellogenin, an egg yolk precursor protein, in the liver of male or immature female chicks is a well-established biomarker for estrogenic activity.

-

Experimental Protocol:

-

Animal Model: Immature chicks were used.

-

Treatment: Nafoxidine, with or without estradiol, was injected into the chicks.[3]

-

Endpoint: The primary endpoints were the measurement of [3H]estradiol-binding activity in liver nuclei and the production of egg-yolk phosphoprotein (vitellogenin).[3] Nafoxidine was shown to inhibit the estradiol-induced increase in both of these markers.[3]

-

Early Clinical Studies

Clinical trials in the 1970s investigated the efficacy and safety of Nafoxidine in postmenopausal women with advanced breast cancer.

| Study Characteristic | Details | Reference |

| Patient Population | Postmenopausal women with advanced breast cancer. | [8][9][10] |

| Dosage | Most commonly 60 mg three times a day. | [1] |

| Response Rate | A cumulative response rate of 31% was reported in a study of 200 patients. | [1] |

| Response Correlation | A strong correlation was observed between a positive response to Nafoxidine and the presence of estrogen receptors in the tumor. | [1] |

| Adverse Effects | Dryness of skin, photosensitivity reactions, ichthyosis, and partial hair loss were common. | [1] |

Experimental Protocols in Detail

Estrogen Receptor Binding Assays

Two primary methods were employed to measure the binding of Nafoxidine to the estrogen receptor in early studies: the dextran-coated charcoal assay and the protamine sulfate (B86663) nuclear exchange assay.

This method was used to separate receptor-bound from free radiolabeled estradiol.

-

Principle: Dextran-coated charcoal adsorbs small, unbound molecules (like free estradiol), while larger molecules (like the estrogen receptor-ligand complex) remain in the supernatant.

-

Generalized Protocol:

-

Incubation: Cytosolic extracts from target tissues were incubated with a radiolabeled estrogen (e.g., [3H]estradiol) in the presence or absence of varying concentrations of unlabeled Nafoxidine.

-

Separation: A suspension of dextran-coated charcoal was added to the incubation mixture.

-

Centrifugation: The mixture was centrifuged to pellet the charcoal with the adsorbed free radioligand.

-

Quantification: The radioactivity in the supernatant, representing the bound ligand, was measured by liquid scintillation counting.

-

This assay was specifically used to measure nuclear estrogen receptors.

-

Principle: Protamine sulfate is used to precipitate the nuclear estrogen receptor-ligand complexes.

-

Generalized Protocol:

-

Extraction: Nuclear receptors were extracted from the nuclei of target cells.

-

Precipitation: The extracted nuclear receptors were precipitated using protamine sulfate.

-

Exchange Reaction: The precipitated receptor-ligand complexes were then incubated with a high concentration of radiolabeled estradiol at an elevated temperature to allow for the exchange of the bound, unlabeled ligand with the radiolabeled ligand.

-

Quantification: The amount of bound radiolabeled estradiol was then quantified to determine the number of nuclear estrogen receptors.

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Nafoxidine, as understood from these early studies, revolves around its interaction with the estrogen receptor signaling pathway.

References

- 1. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Clinical trial of nafoxidine in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative trial of nafoxidine and ethinyloestradiol in advanced breast cancer: an E.O.R.T.C. study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical trial of nafoxidine in adrenalectomized patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Nafoxidine Hydrochloride as a selective estrogen receptor modulator (SERM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafoxidine (B1677902) hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group. Developed in the 1970s as a potential treatment for advanced breast cancer, it demonstrated efficacy in clinical trials but was never marketed due to a challenging side-effect profile. This technical guide provides an in-depth overview of Nafoxidine hydrochloride, consolidating available data on its mechanism of action, receptor binding affinity, and its effects in preclinical and clinical settings. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the pharmacology of SERMs and the historical context of endocrine therapies.

Introduction

This compound (U-11,100A) is a non-steroidal selective estrogen receptor modulator (SERM) that was investigated for the treatment of advanced breast cancer. As a member of the triphenylethylene class of compounds, it shares structural similarities with other well-known SERMs like tamoxifen (B1202) and clomifene. Nafoxidine acts as a competitive antagonist of the estrogen receptor (ER), thereby inhibiting the proliferative effects of estrogen in hormone-receptor-positive breast cancer. Although it showed therapeutic promise, its development was halted due to significant adverse effects observed in clinical trials, including ichthyosis, partial hair loss, and phototoxicity.[1] This document aims to provide a detailed technical overview of this compound, summarizing its pharmacological properties and the experimental findings from in vitro and in vivo studies.

Mechanism of Action

Nafoxidine exerts its effects primarily through competitive binding to the estrogen receptor (ER), acting as an antagonist in breast tissue. This binding prevents the conformational changes in the ER that are necessary for the recruitment of coactivators and the subsequent transcription of estrogen-responsive genes that drive cell proliferation.

Estrogen Receptor Signaling Pathway

The binding of an estrogen agonist, such as estradiol, to the estrogen receptor (ERα or ERβ) in the cytoplasm leads to receptor dimerization and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription of genes involved in cell growth and proliferation. Nafoxidine, as an ER antagonist, binds to the ER and induces a conformational change that prevents the binding of coactivators, thereby inhibiting gene transcription.

Downstream Signaling Cascades

While the primary mechanism of SERMs is through direct ER antagonism, they can also influence other signaling pathways. The interaction of Nafoxidine with ER can potentially modulate the activity of pathways such as the MAPK/ERK and PI3K/Akt pathways, which are known to cross-talk with ER signaling. However, specific data on the direct effects of Nafoxidine on the phosphorylation status of key proteins in these pathways (e.g., ERK, Akt) are not extensively documented in the available literature.

Quantitative Data

Receptor Binding Affinity

The binding affinity of Nafoxidine for estrogen receptors is a critical determinant of its potency. The available data on its binding characteristics are summarized below.

| Ligand | Receptor/Protein | Parameter | Value | Reference |

| Nafoxidine | Estrogen Receptor α (ERα) | Relative Binding Affinity vs. Estradiol | 0.3% | [2] |

| Nafoxidine | Estrogen Receptor β (ERβ) | Relative Binding Affinity vs. Estradiol | 0.8% | [2] |

| Nafoxidine | Estradiol-Binding Protein (Chick Liver) | Ki | 43 nM | [3] |

In Vitro Anti-Cancer Activity

While specific IC50 values for Nafoxidine in various breast cancer cell lines are not consistently reported in readily available literature, its antagonistic effect on estrogen-induced proliferation has been demonstrated.

| Cell Line | Assay | Effect of Nafoxidine | Notes | Reference |

| MCF-7 | Proliferation Assay | Antagonizes estradiol-induced proliferation | Dose-dependent inhibition observed. | [4] |

| MCF-7 | Gene Expression (pS2 mRNA) | Antagonizes estradiol-induced increase in pS2 mRNA | Does not significantly affect basal pS2 mRNA levels. | [5] |

Experimental Protocols

In Vitro Assays

A competitive binding assay is used to determine the relative binding affinity of a test compound (Nafoxidine) to the estrogen receptor compared to a radiolabeled ligand (e.g., [³H]-estradiol).

Protocol Outline:

-

Preparation of Receptor Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors.

-

Incubation: A constant concentration of [³H]-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled Nafoxidine.

-

Separation: Bound and free radioligand are separated using a method like dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Nafoxidine that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

This assay assesses the effect of compounds on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.

Protocol Outline:

-

Cell Culture: MCF-7 cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of Nafoxidine, with or without a fixed concentration of estradiol.

-

Incubation: Cells are incubated for a defined period (e.g., 6 days).

-

Quantification of Cell Proliferation: Cell viability is measured using methods such as the MTT assay, SRB assay, or by direct cell counting.

-

Data Analysis: Dose-response curves are generated to determine the IC50 of Nafoxidine in the presence and absence of estradiol.

In Vivo Models

The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats is a widely used model for studying hormone-responsive breast cancer.

Protocol Outline:

-

Tumor Induction: Female Sprague-Dawley rats are administered DMBA orally or via gavage to induce mammary tumors.

-

Treatment: Once tumors are palpable, animals are randomized into treatment groups and receive daily doses of Nafoxidine or a vehicle control.

-

Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers. The time to tumor appearance (latency) and the number of tumors per animal are also recorded.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for histological analysis.

Clinical Data

Nafoxidine was evaluated in several clinical trials for the treatment of advanced breast cancer in postmenopausal women.

| Trial/Study | Patient Population | Treatment Regimen | Objective Response Rate | Key Side Effects | Reference |

| E.O.R.T.C. Study | Postmenopausal, advanced breast cancer | Nafoxidine | 31% (in 49 women) | Skin and hair toxicity | [6] |

| Steinbaum et al. (1978) | Postmenopausal, advanced breast cancer | Not specified | 30% (in 40 patients) | Dermatitis | [7] |

These trials demonstrated that Nafoxidine had anti-tumor activity comparable to other endocrine therapies of the time. However, the high incidence and severity of side effects, particularly dermatological toxicities, led to the discontinuation of its clinical development.[1]

Gene Regulation

As a SERM, Nafoxidine's primary effect on gene regulation is the inhibition of estrogen-induced transcription.

-

pS2 (TFF1): In MCF-7 cells, Nafoxidine has been shown to antagonize the estradiol-induced expression of the pS2 gene, a classic estrogen-responsive gene.[5] On its own, Nafoxidine does not significantly alter the basal expression of pS2.[5]

-

Progesterone (B1679170) Receptor (PR): Estrogen is known to upregulate the expression of the progesterone receptor. Studies have shown that Nafoxidine can inhibit the estrogen-induced synthesis of progesterone receptors in vivo.[2][8]

-

c-myc: The c-myc proto-oncogene is another important estrogen-regulated gene involved in cell proliferation. While direct studies on Nafoxidine's effect on c-myc are limited, as an estrogen antagonist, it is expected to inhibit estrogen-mediated c-myc expression.

-

GREB1: GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) is a key estrogen-responsive gene. As with other estrogen-regulated genes, Nafoxidine would be expected to antagonize its estrogen-induced expression.

Conclusion

This compound represents an early effort in the development of selective estrogen receptor modulators for breast cancer therapy. While its clinical journey was cut short by its adverse effect profile, the study of Nafoxidine has contributed to our understanding of SERM pharmacology and the importance of the therapeutic index in drug development. The data compiled in this guide highlight its mechanism as an estrogen receptor antagonist and its activity in preclinical and clinical models. For researchers today, Nafoxidine can serve as a valuable reference compound in studies of SERM biology, mechanisms of endocrine resistance, and the development of novel anti-estrogen therapies with improved safety profiles.

References

- 1. Randomized clinical trial to assess the value of breast-conserving therapy in stage I and II breast cancer, EORTC 10801 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GREB1 isoforms regulate proliferation independent of ERα co-regulator activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of antioestrogens on the proliferation of MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of antiestrogens on the estrogen-regulated pS2 RNA and the 52- and 160-kilodalton proteins in MCF7 cells and two tamoxifen-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Breast conserving therapy versus mastectomy for stage I-II breast cancer: 20 year follow-up of the EORTC 10801 phase 3 randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The EORTC Experience: From DCIS to Locally Advanced Breast Cancer | Oncohema Key [oncohemakey.com]

- 8. Antioestrogenic derivatives of nafoxidine stimulate progesterone receptor synthesis in vivo [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Nafoxidine Hydrochloride on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafoxidine hydrochloride, a nonsteroidal selective estrogen receptor modulator (SERM), has been investigated for its antiproliferative effects, primarily in the context of estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the in vitro effects of this compound on cell proliferation. It summarizes key quantitative data on its potency, impact on cell cycle progression, and modulation of critical signaling pathways. Detailed experimental protocols for the cited assays are provided to facilitate the replication and further investigation of these effects.

Introduction

This compound is a triphenylethylene (B188826) derivative that acts as an antagonist of the estrogen receptor (ER).[1] Its primary mechanism of action involves competitive binding to the ER, thereby inhibiting the proliferative signals mediated by estrogen in ER-positive cells. This has positioned Nafoxidine as a compound of interest in the study and potential treatment of hormone-dependent cancers. This guide focuses on the cellular and molecular consequences of Nafoxidine treatment in vitro, with a particular emphasis on its effects on cell viability, cell cycle kinetics, and the underlying signaling cascades.

Effects on Cell Proliferation and Viability

The antiproliferative activity of this compound has been evaluated across various cancer cell lines, with its potency being most pronounced in estrogen receptor-positive (ER+) breast cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

IC50 Values

The IC50 values of this compound vary depending on the cell line, largely correlating with the expression and functionality of the estrogen receptor.

| Cell Line | ER Status | IC50 (µM) | Assay | Reference |

| CAMA-1 | Positive | Dose-dependent inhibition | ³H-thymidine uptake | [2] |

| T-47D | Positive | No significant effect | Cell growth assay | |

| MCF-7 | Positive | Not explicitly found | - | - |

| ZR-75-1 | Positive | Not explicitly found | - | - |

| MDA-MB-231 | Negative | Not explicitly found | - | - |

Impact on Cell Cycle Progression

This compound is known to induce cell cycle arrest, primarily in the G0/G1 phase, in susceptible cancer cell lines. This arrest prevents cells from entering the S phase, thereby halting DNA replication and subsequent cell division.

Cell Cycle Distribution Analysis

Flow cytometry is a powerful technique to quantify the percentage of cells in each phase of the cell cycle. Treatment with Nafoxidine typically leads to an accumulation of cells in the G0/G1 phase.

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| CAMA-1 | Nafoxidine | Increased | Decreased | Decreased | [2] |

| MCF-7 | Antiestrogens | Increased | Decreased | Decreased | [3] |

| ZR-75-1 | Trastuzumab and Fulvestrant | Increased | - | - |

Note: Quantitative data for Nafoxidine-induced cell cycle changes are not specified in the available search results. The table reflects the general trend observed with antiestrogens. A study on MCF-7 cells showed that antiestrogens can increase the proportion of slowly cycling cells, leading to an accumulation in the G0-G1 phase.[4]

Modulation of Signaling Pathways

The antiproliferative effects of this compound are orchestrated through its modulation of key signaling pathways that govern cell growth, survival, and division.

Estrogen Receptor (ER) Signaling Pathway

As a SERM, the primary target of Nafoxidine is the estrogen receptor. By binding to ER, Nafoxidine blocks the downstream signaling cascade initiated by estrogen, which is crucial for the proliferation of ER-positive cancer cells.

Caption: Estrogen Receptor (ER) Signaling Pathway and its inhibition by Nafoxidine.

Cell Cycle Regulatory Proteins

Nafoxidine-induced G1 arrest is mediated by changes in the expression of key cell cycle regulatory proteins. Antiestrogen treatment in MCF-7 cells has been shown to upregulate the expression of the cyclin-dependent kinase inhibitors (CDKIs) p21 and p27.[3] These proteins inhibit the activity of cyclin-CDK complexes, such as Cyclin D1-CDK4/6, which are essential for the G1/S transition.

| Protein | Effect of Antiestrogen Treatment (MCF-7 cells) | Reference |

| p21 | Upregulation | [3] |

| p27 | Upregulation | [3] |

| Cyclin D1 | Downregulation (inferred) | [3] |

MAPK and PI3K/Akt Signaling Pathways

While the primary mechanism of Nafoxidine is through ER antagonism, crosstalk between ER signaling and other major growth factor pathways like the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways is well-established.[5] However, direct quantitative evidence detailing the specific effects of Nafoxidine on the phosphorylation and activity of key components of these pathways is limited in the available literature. It is hypothesized that by blocking ER signaling, Nafoxidine may indirectly inhibit the activation of these pro-proliferative pathways.

Caption: Potential crosstalk between ER signaling and the MAPK and PI3K/Akt pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[2][4][6]

Materials:

-

Breast cancer cell lines (e.g., MCF-7, CAMA-1)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle after treatment with this compound.[7][8][9]

Materials:

-

Breast cancer cell lines

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture dishes and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer, collecting data on fluorescence intensity.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis by flow cytometry.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the levels of specific proteins in the ER, MAPK, and PI3K/Akt signaling pathways following treatment with this compound.[10][11][12][13]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometry to quantify the protein bands relative to a loading control (e.g., GAPDH or β-actin).

Caption: Workflow for Western blotting.

Conclusion

This compound demonstrates significant antiproliferative effects in vitro, particularly in ER-positive breast cancer cell lines. Its primary mechanism involves the antagonism of the estrogen receptor, leading to a G0/G1 cell cycle arrest. This is associated with the upregulation of CDK inhibitors p21 and p27. While crosstalk with other key signaling pathways like MAPK and PI3K/Akt is likely, further quantitative studies are needed to fully elucidate these interactions. The protocols provided in this guide offer a framework for researchers to further investigate the in vitro effects of Nafoxidine and other SERMs, contributing to a deeper understanding of their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchtweet.com [researchtweet.com]

- 3. Down-regulation of p21WAF1/CIP1 or p27Kip1 abrogates antiestrogen-mediated cell cycle arrest in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. LabXchange [labxchange.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafoxidine (B1677902) Hydrochloride, a non-steroidal selective estrogen receptor modulator (SERM), has been a subject of significant interest in oncology research, primarily for its potential in the treatment of estrogen receptor-positive (ER+) breast cancer. Developed in the 1970s, its primary mechanism of action involves competitive antagonism of the estrogen receptor, thereby inhibiting the proliferative effects of estrogen in hormone-sensitive tissues. While its clinical development was halted due to adverse side effects, Nafoxidine remains a valuable tool in preclinical research for understanding hormone-dependent cancer biology and for the development of novel anti-estrogen therapies. This guide provides a comprehensive overview of the primary research applications of Nafoxidine Hydrochloride, detailing its mechanism of action, effects on key signaling pathways, and summarizing quantitative data from seminal studies. Detailed experimental protocols are also provided to facilitate the replication and extension of this foundational research.

Introduction

This compound is a triphenylethylene (B188826) derivative that was one of the early non-steroidal anti-estrogens investigated for the treatment of advanced breast cancer.[1][2] It functions as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic properties depending on the target tissue.[3] In breast cancer, its predominant effect is anti-estrogenic, leading to the inhibition of tumor growth. Clinical trials in the 1970s demonstrated its efficacy, with a cumulative response rate of 31% in patients with advanced breast cancer.[1][4][5] However, significant side effects, including ichthyosis, partial hair loss, and phototoxicity, led to the discontinuation of its clinical development.[2] Despite this, Nafoxidine continues to be a valuable compound in oncological research, providing insights into the mechanisms of hormone action and resistance in breast cancer.

Mechanism of Action and Key Signaling Pathways

Nafoxidine's primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor (ER). This interaction prevents the conformational changes in the ER that are necessary for its transcriptional activity, thereby blocking the expression of estrogen-responsive genes involved in cell proliferation and survival.

Estrogen Receptor (ER) Signaling Pathway

In ER-positive breast cancer cells, the binding of estradiol (B170435) to the ER initiates a cascade of events leading to cell proliferation. Nafoxidine, by binding to the ER, disrupts this pathway.

-

ER Antagonism: Nafoxidine competes with endogenous estradiol for binding to the ER.

-

Transcriptional Repression: The Nafoxidine-ER complex is unable to efficiently recruit coactivators and may instead recruit corepressors to the regulatory regions of estrogen-responsive genes, leading to the downregulation of genes such as pS2 (trefoil factor 1), a well-established marker of estrogenic action.[6] Nafoxidine, often in combination with tamoxifen, has been shown to completely antagonize the ability of estradiol to increase pS2 mRNA levels in MCF-7 cells.[6]

Anti-Angiogenic Signaling

Interestingly, research has demonstrated that Nafoxidine possesses anti-angiogenic properties that are independent of its interaction with the estrogen receptor. This suggests a broader mechanism of anti-tumor activity.

-

Inhibition of Endothelial Cell Growth: Nafoxidine has been shown to inhibit the growth of endothelial cells stimulated by key angiogenic growth factors, namely basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). This inhibition occurs directly on the endothelial cells and is not reversed by the presence of estradiol, confirming its ER-independent nature.

Apoptosis and Cell Cycle Regulation

While direct studies on Nafoxidine's specific effects on apoptotic pathways are limited, its action as an anti-estrogen suggests an indirect role in promoting apoptosis and arresting the cell cycle in ER-positive breast cancer cells. Estrogen is a known survival factor for these cells, and its withdrawal or blockade can lead to the induction of apoptosis. This is often mediated by changes in the expression of key regulatory proteins.

-

Potential Effects on Bcl-2 Family Proteins: Estrogen is known to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax. By antagonizing estrogen action, Nafoxidine is hypothesized to reverse this ratio, thereby promoting apoptosis.

-

Cell Cycle Arrest: Estrogen promotes the G1/S transition in the cell cycle by upregulating key proteins such as Cyclin D1 and c-Myc.[7][8][9] As an anti-estrogen, Nafoxidine is expected to downregulate these proteins, leading to cell cycle arrest in the G1 phase.

Quantitative Data Summary

Table 1: Clinical Response to Nafoxidine in Advanced Breast Cancer

| Study Population | Number of Patients | Dosage | Response Rate (%) | Citation(s) |

| Postmenopausal women | 200 | 60 mg, three times a day | 31 | [1] |

| Postmenopausal women | 49 | Not specified | 31 (objective remission) | [10] |

| Postmenopausal women | 40 | Not specified | 30 (partial response) | [5] |

| ER-positive patients | 10 | 180-240 mg/day | 80 | [11] |

| ER-negative patients | 7 | 180-240 mg/day | 0 | [11] |

Table 2: Representative IC50 Values of Various Compounds in Breast Cancer Cell Lines (for contextual reference)

| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Citation(s) |

| Curcumin-pyrimidine analog (3g) | MCF-7 | 0.61 ± 0.05 | Not specified | [12] |

| Synthetic derivative (7h) | MDA-MB-231 | 2.4 ± 0.6 (µg/mL) | Not specified | [13] |

| Synthetic derivative (7e) | MCF-7 | 3.1 ± 0.8 (µg/mL) | Not specified | [13] |

| Vatica diospyroides extract | MCF-7 | 16.21 ± 0.13 (µg/mL) | 72 | [14] |

| Vatica diospyroides extract | MDA-MB-231 | 30.0 ± 4.30 (µg/mL) | 72 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound in oncology research.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Nafoxidine on breast cancer cell lines.

Workflow:

Methodology:

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7 or MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of Nafoxidine. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of Nafoxidine that inhibits cell growth by 50%).

Western Blot Analysis for ER Target Gene Expression

Objective: To assess the effect of Nafoxidine on the protein expression of estrogen receptor target genes, such as pS2.

Methodology:

-

Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with Nafoxidine (e.g., 1 µM), estradiol (e.g., 10 nM), a combination of both, or a vehicle control for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against pS2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH).

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of pS2 to the loading control.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of Nafoxidine in a mouse model of breast cancer.

Methodology:

-

Cell Implantation: Inject ER-positive breast cancer cells (e.g., MCF-7) subcutaneously or into the mammary fat pad of immunodeficient mice (e.g., nude or SCID mice). For MCF-7 xenografts, estrogen supplementation is typically required.

-

Tumor Growth and Grouping: Monitor tumor growth regularly using calipers. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Nafoxidine to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or several times a week). Administer the vehicle to the control group. A typical oral dose used in past clinical studies was 180 to 240 milligrams per day.[11]

-

Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).

-

Study Termination: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for the treatment group compared to the control group. The tumors can also be used for further analysis, such as immunohistochemistry or western blotting.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

Objective: To assess the anti-angiogenic potential of Nafoxidine in vivo.[15]

Methodology:

-

Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37°C.

-

Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.

-

Sample Application: On embryonic day 8 or 9, place a sterile carrier (e.g., a small filter disc or a silicone ring) soaked with Nafoxidine solution or a vehicle control onto the CAM.

-

Incubation and Observation: Reseal the window and continue incubation. Observe and photograph the CAM daily to monitor blood vessel growth around the carrier.

-

Quantification: After a set period (e.g., 48-72 hours), quantify the angiogenic response by counting the number of blood vessels growing towards the carrier or by measuring the area of vascularization.

Conclusion

This compound, despite its clinical discontinuation, remains a cornerstone in the preclinical investigation of hormone-dependent breast cancer. Its well-defined role as an estrogen receptor antagonist, coupled with its ER-independent anti-angiogenic properties, makes it a multifaceted tool for oncological research. The experimental protocols detailed in this guide provide a framework for researchers to further explore the molecular intricacies of its action and to leverage its properties in the quest for novel and more effective cancer therapies. The continued study of compounds like Nafoxidine is crucial for a deeper understanding of the signaling pathways that drive cancer progression and for the identification of new therapeutic targets.

References

- 1. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Clinical trial of nafoxidine in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of antiestrogens on the estrogen-regulated pS2 RNA and the 52- and 160-kilodalton proteins in MCF7 cells and two tamoxifen-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. c-Myc or cyclin D1 mimics estrogen effects on cyclin E-Cdk2 activation and cell cycle reentry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perspectives on c-Myc, Cyclin D1, and their interaction in cancer formation, progression, and response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of cyclin D1/CDK4 as an anticancer drug target in MCF-7 breast cancer cells: Effect of regulated overexpression of cyclin D1 and siRNA-mediated inhibition of endogenous cyclin D1 and CDK4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic value of this compound in the treatment of advanced carcinoma of the human breast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antiestrogenic Properties of Nafoxidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafoxidine (B1677902) Hydrochloride, a non-steroidal selective estrogen receptor modulator (SERM), has historically been a subject of significant interest in the field of oncology, particularly for its antiestrogenic effects in the context of breast cancer. This technical guide provides an in-depth exploration of the core antiestrogenic properties of Nafoxidine Hydrochloride, consolidating key quantitative data, detailing experimental methodologies, and visualizing its molecular interactions and experimental workflows. By presenting a comprehensive overview, this document aims to serve as a valuable resource for researchers and professionals engaged in the study of estrogen receptor modulation and the development of related therapeutic agents.

Introduction

This compound is a triphenylethylene (B188826) derivative that functions as a competitive antagonist of the estrogen receptor (ER).[1] Its development in the mid-20th century marked a significant step in the exploration of hormonal therapies for estrogen-dependent cancers. While it was investigated for the treatment of advanced breast cancer, its clinical use was ultimately limited by its side effect profile.[2] Nevertheless, the study of Nafoxidine has provided valuable insights into the mechanisms of estrogen receptor antagonism and the broader pharmacology of SERMs. This guide will delve into the specific characteristics of Nafoxidine's antiestrogenic activity, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

Nafoxidine exerts its antiestrogenic effects primarily by competing with estradiol (B170435) for binding to the estrogen receptor. Upon binding, the Nafoxidine-ER complex undergoes a conformational change that is distinct from that induced by estrogen. This altered conformation hinders the recruitment of coactivators essential for gene transcription, while potentially promoting the recruitment of corepressors. The complex then translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA. However, due to the incorrect conformation, it fails to efficiently initiate the transcription of estrogen-responsive genes, thereby blocking the proliferative signals of estrogen in target tissues like the breast.[1][3][4]

Quantitative Data

The antiestrogenic potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points, providing a comparative overview of its binding affinity, inhibitory concentrations, and clinical efficacy.

Table 1: Estrogen Receptor Binding Affinity

| Parameter | Value | Species/System | Reference |

| Ki | 43 nM | Chick Liver Nuclear Extract | [5] |

| Relative Binding Affinity (vs. Estradiol) | 1-6% | Rat Hypothalamus, Pituitary, Uterus | [1][3] |

Table 2: In Vitro Antiproliferative Activity

| Cell Line | IC50 | Assay Conditions | Reference |

| MCF-7 | Data Not Available | - | |

| T-47D | Data Not Available | - | |

| MDA-MB-231 | Data Not Available | - |

Table 3: Clinical Efficacy in Advanced Breast Cancer

| Study Population | Number of Patients | Objective Response Rate | Reference |

| Postmenopausal Women | 200 | 31% | [2] |

| Postmenopausal Women | 49 | 30% | [6] |

| ER-Positive Patients | 10 | 80% | |

| ER-Negative Patients | 7 | 0% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiestrogenic properties of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Objective: To determine the binding affinity (Ki) of this compound for the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-Estradiol (radioligand)

-

This compound (competitor)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Assay Setup: A series of reaction tubes are prepared containing a fixed concentration of [³H]-Estradiol and varying concentrations of this compound.

-

Incubation: The tubes are incubated at 4°C to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The mixture is filtered through glass fiber filters to separate the receptor-bound [³H]-Estradiol from the unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of Nafoxidine that inhibits 50% of [³H]-Estradiol binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit estrogen-induced gene expression.

Objective: To quantify the antagonistic effect of this compound on estrogen receptor-mediated transcription.

Materials:

-

Breast cancer cell line (e.g., MCF-7) stably transfected with an estrogen-responsive luciferase reporter plasmid.

-

Cell culture medium and supplements.

-

Estradiol.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture: Transfected cells are seeded in a multi-well plate and allowed to attach.

-

Treatment: The cells are treated with a fixed concentration of estradiol in the presence of varying concentrations of this compound.

-

Incubation: The plate is incubated to allow for gene expression and luciferase production.

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Luminescence Measurement: The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control, and the data is used to generate a dose-response curve to determine the IC50 of Nafoxidine's antagonistic activity.

Conclusion

This compound serves as a classic example of a selective estrogen receptor modulator with potent antiestrogenic properties. Its mechanism of action, centered on competitive inhibition of the estrogen receptor and subsequent alteration of transcriptional processes, has been a cornerstone in understanding hormonal therapies. The quantitative data, though incomplete in some areas of in vitro studies, clearly demonstrates its efficacy in ER-positive breast cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other antiestrogenic compounds. While Nafoxidine itself is not in current clinical use, the principles elucidated from its study remain highly relevant to the ongoing development of novel and more effective SERMs for the treatment and prevention of breast cancer and other estrogen-driven diseases. Further research to fill the existing data gaps, particularly regarding its activity in various cell line models and its precise interactions with transcriptional co-regulators, will undoubtedly contribute to a more complete understanding of this important class of therapeutic agents.

References